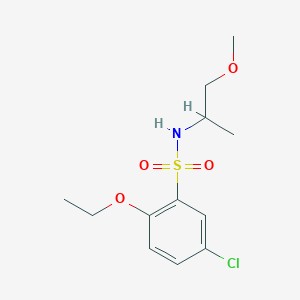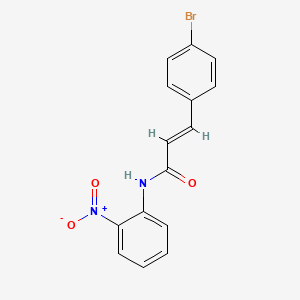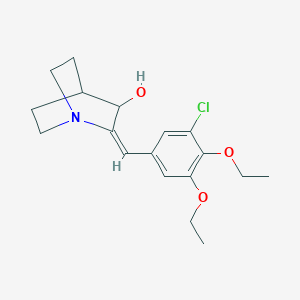
5-chloro-2-ethoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-ethoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research for its unique properties. It is a sulfonamide derivative that has been synthesized using various methods. The compound has been found to have potential applications in the field of medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of 5-chloro-2-ethoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide is not well understood. However, it has been proposed that the compound inhibits the activity of enzymes, such as carbonic anhydrase II, III, and IX, and acetylcholinesterase, by binding to their active sites. The binding of the compound to the active site of the enzyme prevents the substrate from binding, thereby inhibiting the enzyme activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been found to have inhibitory activity against various enzymes, such as carbonic anhydrase II, III, and IX, and acetylcholinesterase. The inhibition of these enzymes has been found to have potential therapeutic applications in the treatment of various diseases, such as glaucoma, epilepsy, and Alzheimer's disease. The compound has also been found to have potential anticancer activity against various cancer cell lines, such as breast cancer, lung cancer, and colon cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-chloro-2-ethoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide in lab experiments are its unique properties, such as inhibitory activity against various enzymes and potential anticancer activity. The limitations of using the compound in lab experiments are its low solubility in water and its potential toxicity.
Orientations Futures
For the research on 5-chloro-2-ethoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide include the development of more efficient synthesis methods, the investigation of its mechanism of action, and the identification of its potential therapeutic applications. Further studies are needed to determine the toxicity and pharmacokinetics of the compound in vivo. The compound can also be modified to improve its solubility and potency.
Méthodes De Synthèse
The synthesis of 5-chloro-2-ethoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide has been reported in the literature using various methods. One of the methods involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with N-(2-methoxy-1-methylethyl)amine in the presence of a base. Another method involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with N-isopropyl-N-(2-methoxyethyl)amine in the presence of a base. The yield of the compound using these methods is reported to be around 70-80%.
Applications De Recherche Scientifique
5-chloro-2-ethoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide has been extensively used in scientific research for its potential applications in the field of medicinal chemistry and drug discovery. It has been found to have inhibitory activity against various enzymes, such as carbonic anhydrase II, III, and IX, and acetylcholinesterase. The compound has also been found to have potential anticancer activity against various cancer cell lines, such as breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
5-chloro-2-ethoxy-N-(1-methoxypropan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO4S/c1-4-18-11-6-5-10(13)7-12(11)19(15,16)14-9(2)8-17-3/h5-7,9,14H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYVPNCHMLSYQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(C)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-pyrazol-1-yl)ethyl]-4-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5419536.png)
![5-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5419542.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B5419559.png)

![2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5419569.png)
![2-[2-(3-fluorophenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5419573.png)

![5-[(3-fluorophenoxy)methyl]-N-[1-(hydroxymethyl)cycloheptyl]-1H-pyrazole-3-carboxamide](/img/structure/B5419584.png)
![1-[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-4-methyl-1-oxopentan-2-one](/img/structure/B5419592.png)

![1-methyl-4-[4-(3-piperidinylmethyl)benzoyl]piperazine](/img/structure/B5419601.png)
![1-(4-methylphenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5419612.png)
![7-[(1-ethyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5419627.png)
